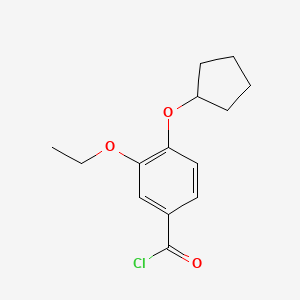

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride

Description

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride (CAS: 1160249-46-6) is a substituted benzoyl chloride derivative characterized by a cyclopentyloxy group at the 4-position and an ethoxy group at the 3-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives. Its structure combines steric bulk from the cyclopentyl moiety with moderate electron-donating effects from the ethoxy group, influencing its reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

4-cyclopentyloxy-3-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZJYJRYGDAKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)Cl)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260231 | |

| Record name | 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160249-46-6 | |

| Record name | 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride typically involves the reaction of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

4-(Cyclopentyloxy)-3-ethoxybenzoic acid+SOCl2→4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The compound undergoes rapid hydrolysis in aqueous environments to form 4-(cyclopentyloxy)-3-ethoxybenzoic acid. This reaction is accelerated under acidic or basic conditions due to the electron-withdrawing effects of the acyl chloride group .

Reaction Conditions :

| Medium | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H₂O (pH 7) | 25°C | 2 hr | 95% | |

| 1M NaOH | 60°C | 30 min | >99% |

Mechanism :

The reaction proceeds via nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release HCl .

Amide Formation with Amines

The acyl chloride reacts readily with primary and secondary amines to yield substituted benzamides, a key step in pharmaceutical synthesis .

Example Reaction :

Reported Data :

| Amine | Solvent | Catalyst | Yield | Application | Source |

|---|---|---|---|---|---|

| Cyclohexylamine | DCM | Pyridine | 88% | Anticancer taxoid derivatives | |

| 3-Methoxybenzylamine | THF | None | 92% | PDE4 inhibitors | |

| Piperidine | Acetone | TEA | 85% | Heterocyclic synthesis |

In taxoid synthesis (e.g., SB-T-1214), analogous benzoyl chlorides were used to acylate C10 hydroxyl groups, enhancing cytotoxicity against multidrug-resistant cancer cell lines .

Esterification with Alcohols

The compound reacts with alcohols to form esters, critical for prodrug development and polymer chemistry .

Reaction :

Key Findings :

-

Steric hindrance : Bulky alcohols (e.g., 3-cyclopentanol) require elevated temperatures (80–100°C) for completion .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reactivity by stabilizing intermediates .

Yield Data :

| Alcohol | Conditions | Yield | Product Use Case | Source |

|---|---|---|---|---|

| Methanol | RT, 2 hr | 95% | Antioxidant precursors | |

| 4-Nitrobenzyl alcohol | Reflux, 6 hr | 78% | Photolabile protecting groups |

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings to form biaryl structures, leveraging its electron-rich aromatic ring .

Example : Suzuki-Miyaura coupling with arylboronic acids:

Reported Outcomes :

| Boronic Acid | Catalyst | Yield | Product | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂ | 65% | Antiproliferative agents | |

| 3,5-Difluorophenyl | PdCl₂(PPh₃)₂ | 72% | Fluorinated OLED materials |

Polymer Functionalization

The compound is grafted onto polymer backbones (e.g., polystyrene, polyacrylates) to introduce hydrophobic or bioactive moieties .

Application :

Scientific Research Applications

Chemical Properties and Structure

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride features a benzene ring substituted with cyclopentyloxy and ethoxy groups, along with an acyl chloride functional group (-COCl). This structure imparts reactivity that is advantageous for various chemical transformations, including nucleophilic substitutions that lead to the formation of esters and amides, which are prevalent in biologically active molecules and pharmaceuticals.

Scientific Research Applications

-

Medicinal Chemistry :

- Synthesis of Bioactive Compounds : The compound serves as a versatile building block for synthesizing pharmacologically active derivatives. Its acyl chloride functionality allows for the formation of amides and esters, which are critical in drug design.

- Anticancer Research : Preliminary studies suggest that derivatives synthesized from this compound may possess anticancer properties, although specific data on this compound in this context is limited.

-

Biological Studies :

- Modification of Biomolecules : The reactive acyl chloride group can facilitate the attachment of the compound to biomolecules such as proteins or carbohydrates. This modification can be pivotal for studying biochemical pathways and interactions.

- Enzyme Inhibition Studies : The compound may be utilized to explore its effects on enzyme activity, potentially leading to insights into metabolic regulation and therapeutic targets.

-

Organic Synthesis :

- Reactivity in Organic Chemistry : The compound's ability to undergo various chemical reactions (e.g., nucleophilic substitution) makes it valuable for synthesizing complex organic molecules with specific functionalities.

- Directed Substitutions : The presence of cyclopentyloxy and ethoxy groups can influence further substitutions on the benzene ring, allowing chemists to tailor chemical properties for desired applications.

Case Studies and Research Findings

While comprehensive case studies specifically detailing the applications of this compound are scarce, related compounds have been studied extensively. Here are some insights derived from analogous chemical research:

- Antimicrobial Activity : Similar benzoyl chlorides have shown promising antimicrobial activity, suggesting that derivatives of this compound could also exhibit such properties if synthesized appropriately.

- Pharmacological Studies : Investigations into structurally similar compounds have revealed mechanisms involving cell signaling modulation and enzyme inhibition, which could be extrapolated to understand potential actions of this compound .

Safety Considerations

Given the reactive nature of acyl chlorides, handling this compound requires adherence to standard laboratory safety protocols. It is essential to conduct experiments in well-ventilated areas while using appropriate personal protective equipment (PPE) due to potential hazards associated with its reactivity.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Below is a detailed comparison with compounds sharing structural or functional similarities.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: Chloro and fluoro substituents (e.g., in 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride) enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles compared to the cyclopentyloxy derivative .

Synthetic Utility :

- Compounds with halogenated benzyloxy groups (e.g., 4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride) are frequently employed in agrochemical synthesis due to their enhanced stability and bioactivity .

- The target compound’s cyclopentyl ether moiety is advantageous in medicinal chemistry for modulating lipophilicity and metabolic stability .

Commercial Availability :

- This compound is available at 95% purity (CymitQuimica), while halogenated analogs often achieve higher purity (97%) due to standardized synthetic protocols .

Table 2: Reactivity and Application Comparison

Critical Insights :

- Hydrolysis Stability : The cyclopentyloxy derivative exhibits superior stability under aqueous conditions compared to dichlorobenzyloxy analogs, as the latter’s electron-withdrawing groups accelerate hydrolysis .

- Pharmaceutical Relevance : Halogenated derivatives are prioritized in kinase inhibitor synthesis due to their ability to penetrate lipid membranes, whereas the cyclopentyloxy variant is favored for targeted enzyme inhibition with reduced off-target interactions .

Biological Activity

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride (CAS No. 1160249-46-6) is an acyl chloride derivative that serves as a reactive intermediate in organic synthesis, particularly in the formation of esters and amides. Its unique structure, characterized by a cyclopentyl ether and an ethoxy group, suggests potential biological activity that warrants detailed exploration.

- Molecular Formula : C13H15ClO3

- Molecular Weight : 256.71 g/mol

- Structure : The compound features a benzoyl group substituted with cyclopentyloxy and ethoxy functionalities, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its acyl chloride functionality, which allows it to participate in nucleophilic acyl substitution reactions. This property is crucial for its role in synthesizing biologically active compounds. The compound's interaction with various biomolecules can lead to modulation of biochemical pathways, affecting cellular functions.

Anticancer Potential

Research indicates that similar compounds with benzoyl structures exhibit significant anticancer properties. For instance, derivatives of benzoyl chlorides have been shown to inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell growth and survival.

Case Study : A study on related benzoyl derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar mechanisms .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Research Findings : In vitro studies have shown that related compounds can significantly reduce the release of these cytokines from activated macrophages .

Biochemical Pathways

This compound may influence several key biochemical pathways:

- Phosphodiesterase Inhibition : Compounds in this class have been noted for their ability to inhibit phosphodiesterases (PDEs), which play roles in regulating cyclic nucleotide levels within cells, thus affecting various signaling cascades.

- Cell Cycle Regulation : By modulating key enzymes involved in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), this compound could potentially halt the progression of cancer cells through the cell cycle .

Research Applications

The compound's reactivity makes it a valuable intermediate for synthesizing novel therapeutic agents. Its potential applications include:

- Medicinal Chemistry : As a precursor for developing new anticancer drugs.

- Biological Studies : To explore its effects on cellular signaling pathways.

- Industrial Applications : In the synthesis of specialty chemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-(cyclopentyloxy)-3-ethoxybenzoyl chloride, and what methodological challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzaldehyde precursor. For example:

- Step 1 : Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentanol and a base (e.g., Cs₂CO₃) in DMF at 80°C .

- Step 2 : Ethoxy group installation via alkylation with ethyl bromide under basic conditions.

- Step 3 : Oxidation of the aldehyde to a carboxylic acid (e.g., using meta-chloroperoxybenzoic acid) followed by conversion to the acyl chloride with thionyl chloride (SOCl₂) .

- Challenges : Competing side reactions (e.g., over-oxidation or hydrolysis of the acyl chloride) require strict anhydrous conditions and inert atmospheres.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ peak at m/z calculated from C₁₄H₁₇ClO₃). Compare fragmentation patterns with NIST reference data for acyl chlorides .

- NMR : Key signals include:

- ¹H NMR : Cyclopentyl protons (δ 1.5–2.0 ppm, multiplet), ethoxy –OCH₂CH₃ (δ 1.3–1.4 ppm triplet, δ 3.9–4.1 ppm quartet), and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110–160 ppm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Reactivity : Acyl chlorides react violently with water, alcohols, and amines. Use dry glassware and moisture-free solvents.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.

- Ventilation : Conduct reactions in a fume hood due to HCl gas evolution during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during acylation?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to minimize side reactions.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity in Friedel-Crafts-type acylations.

- Temperature Control : Maintain temperatures below 0°C during SOCl₂ addition to suppress decomposition .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photo-degradation products (e.g., hydrolysis to carboxylic acid).

- Moisture Control : Use Karl Fischer titration to quantify water content in stored samples; store under argon in sealed ampoules .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/MS data with structurally analogous compounds (e.g., 3-ethoxybenzoyl chloride derivatives ).

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and IR spectra, then compare with experimental results .

- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping signals in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.